![molecular formula C20H13Br B6593084 9-(2-Bromophenyl)phenanthrene CAS No. 3582-48-7](/img/structure/B6593084.png)
9-(2-Bromophenyl)phenanthrene
Overview
Description
9-(2-Bromophenyl)phenanthrene is a chemical compound with the molecular formula C20H13Br . It is a derivative of phenanthrene, which is the second most abundant polycyclic aromatic hydrocarbon in coal tar .
Molecular Structure Analysis
The molecular structure of 9-(2-Bromophenyl)phenanthrene consists of a phenanthrene core with a bromophenyl group attached at the 9th position . The presence of the bromine atom affects its reactivity .Chemical Reactions Analysis
Phenanthrene, the parent compound of 9-(2-Bromophenyl)phenanthrene, is known to undergo various reactions such as nitration, sulphonation, halogenation, ozonolysis, reduction, and oxidation . The bromine atom at the 9th position of 9-(2-Bromophenyl)phenanthrene likely influences its reactivity and the types of reactions it can undergo .Physical And Chemical Properties Analysis
9-(2-Bromophenyl)phenanthrene is a solid compound with a high melting point . It is sparingly soluble in water but exhibits good solubility in organic solvents . It also exhibits fluorescence properties under UV light .Scientific Research Applications
Fluorescence Probe for Palladium Detection
9-Bromophenanthrene (9-BrP) is utilized as a fluorescence probe for the determination of trace palladium (Pd). The fluorescence enhancement is positively correlated with the concentration of Pd2+, showcasing the method's excellent selectivity and specificity. This technique is applicable in various environments, including lake water and soil, demonstrating its practical utility in routine Pd determination (Qin et al., 2016).
Atmospheric Phenanthrene Oxidation
Research on gaseous phenanthrene's reaction with the OH radical in the presence of NOx reveals the formation of several oxidized products. These include 9-fluorenone, phenanthrols, nitrophenanthrenes, and phenanthrenequinones. This study provides insights into the atmospheric transformation of phenanthrene, indicating potential human health impacts (Ji-Yi Lee & D. Lane, 2010).
Iron-Catalyzed Phenanthrene Synthesis
The iron-catalyzed [4+2] benzannulation reaction with alkynes and various Grignard reagents produces 9-substituted phenanthrenes. This method demonstrates tolerance to sensitive functional groups, highlighting its potential in synthesizing diverse phenanthrene derivatives (A. Matsumoto, L. Ilies, & E. Nakamura, 2011).
Phosphorescent Behaviors in Crystals
A study on 9-bromophenanthrene crystals explores their phosphorescence behavior, influenced by various intermolecular interactions. These findings are crucial in understanding the luminescent behaviors of such compounds in different environments (Qing Zhu et al., 2014).
Synthesis of Disubstituted Phenanthrenes
The synthesis of 9,10-disubstituted phenanthrenes has been achieved through reactions involving 9-bromophenanthrene. This method provides good yields and opens avenues for creating novel phenanthrene-based compounds (T. Tempesti, A. B. Pierini, & María T. Baumgartner, 2005).
Future Directions
The future research direction of 9-(2-Bromophenyl)phenanthrene could involve exploring its potential applications in various fields such as organic synthesis, material chemistry, and pharmaceutical chemistry . Additionally, developing strategies for the regioselective functionalization of 9-(2-Bromophenyl)phenanthrene could be another area of interest .
properties
IUPAC Name |
9-(2-bromophenyl)phenanthrene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Br/c21-20-12-6-5-11-18(20)19-13-14-7-1-2-8-15(14)16-9-3-4-10-17(16)19/h1-13H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LODVOONPIHMCPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C4=CC=CC=C4Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Br | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-(2-Bromophenyl)phenanthrene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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